molecular formula C15H16FN B13535033 1-(3-Fluorophenyl)-3-phenylpropan-1-amine

1-(3-Fluorophenyl)-3-phenylpropan-1-amine

Cat. No.: B13535033
M. Wt: 229.29 g/mol
InChI Key: UJIYFWYFNNMNAK-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-phenylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction of the resulting imine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Fluorophenyl)-3-phenylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The compound may influence neurotransmitter release and reuptake, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroamphetamine: A stimulant with similar structural features but different biological activities.

    1-(3-Fluorophenyl)ethanone: Another fluorinated compound with distinct chemical properties.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with a similar fluorophenyl group but different functional groups.

Uniqueness

1-(3-Fluorophenyl)-3-phenylpropan-1-amine is unique due to its specific combination of a fluorophenyl group and a phenylpropanamine backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-phenylpropan-1-amine

InChI

InChI=1S/C15H16FN/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10,17H2

InChI Key

UJIYFWYFNNMNAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC(=CC=C2)F)N

Origin of Product

United States

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